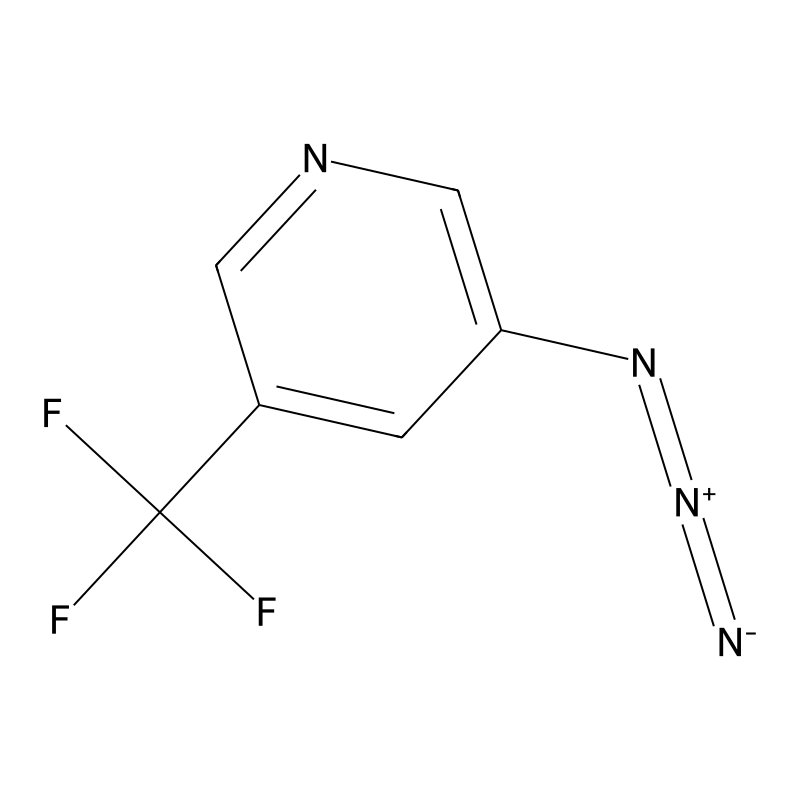

3-Azido-5-(trifluoromethyl)pyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Azido-5-(trifluoromethyl)pyridine is a chemical compound characterized by the molecular formula C8H6F3N3. It features an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a pyridine ring. The presence of these functional groups imparts unique physicochemical properties, making this compound significant in various chemical contexts, particularly in organic synthesis and medicinal chemistry. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, while the azido group serves as a versatile handle for further chemical transformations .

- Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, allowing for the formation of amines or other derivatives.

- Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazoles.

- Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activities of 3-Azido-5-(trifluoromethyl)pyridine and its derivatives are attributed to their interaction with various molecular targets, including enzymes and receptors. Trifluoromethylpyridines are known for their applications in agrochemicals and pharmaceuticals due to their ability to modulate biological pathways. The unique characteristics imparted by the fluorine atom enhance their pharmacokinetic properties, potentially influencing absorption, distribution, metabolism, and excretion .

The synthesis of 3-Azido-5-(trifluoromethyl)pyridine typically involves several key steps:

- Preparation of Starting Material: The process begins with 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in a solvent such as dimethylformamide (DMF).

- Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

This multi-step synthesis showcases the compound's accessibility for research and application.

3-Azido-5-(trifluoromethyl)pyridine finds applications in various fields:

- Agrochemicals: Its derivatives are utilized in developing pesticides and herbicides due to their biological activity.

- Pharmaceuticals: The compound serves as a scaffold for drug development, particularly in creating compounds with enhanced efficacy and selectivity against specific biological targets.

- Material Science: Its unique properties allow for applications in creating functional materials through click chemistry and other synthetic methodologies .

Interaction studies involving 3-Azido-5-(trifluoromethyl)pyridine have revealed its potential to interact with various biological targets. These interactions can lead to significant biochemical effects, making it a candidate for further investigation in drug discovery and development. The compound's azido group allows for bioorthogonal reactions, facilitating its use in labeling studies and tracking biological processes.

Several compounds share structural similarities with 3-Azido-5-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-azido-4-(trifluoromethyl)pyridine-2-carboxylate | Similar azido and trifluoromethyl groups | Trifluoromethyl group at a different position |

| Ethyl 3-azido-5-(difluoromethyl)pyridine-2-carboxylate | Contains difluoromethyl instead of trifluoromethyl | Influence on biological activity due to different halogenation |

| Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | Contains an amino group instead of an azido group | Different reactivity patterns due to amino functionality |

These comparisons highlight the unique aspects of 3-Azido-5-(trifluoromethyl)pyridine, particularly its specific reactivity patterns and potential applications that stem from its unique combination of functional groups .